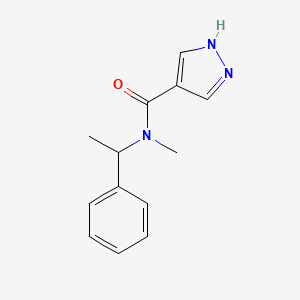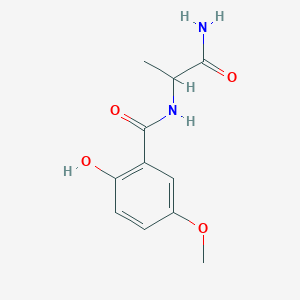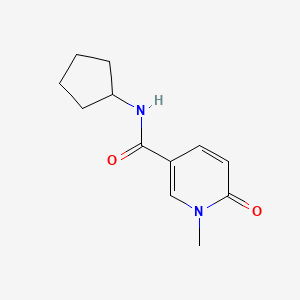
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, commonly known as HPPBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HPPBS is a white crystalline powder that is soluble in water and organic solvents. The compound has a molecular formula of C14H23NO3S and a molecular weight of 293.4 g/mol.
Mécanisme D'action
The exact mechanism of action of HPPBS is not fully understood. However, studies have shown that HPPBS inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, HPPBS has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that HPPBS exhibits anti-inflammatory and analgesic effects in animal models. Additionally, HPPBS has been shown to have antibacterial and antifungal effects, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPPBS in lab experiments is its high purity and stability. Additionally, HPPBS is soluble in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using HPPBS in lab experiments is its relatively high cost compared to other sulfonamide derivatives.
Orientations Futures
There are several potential future directions for the study of HPPBS. One area of research could be the development of new drugs based on the structure of HPPBS. Additionally, further studies could be conducted to investigate the potential use of HPPBS in the treatment of pain and inflammation, as well as its potential use as a plant growth regulator and in wastewater treatment. Finally, studies could be conducted to further elucidate the mechanism of action of HPPBS and to identify potential targets for drug development.
Méthodes De Synthèse
HPPBS can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with propanol and sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to form the final product, HPPBS. The synthesis of HPPBS has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
HPPBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HPPBS has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, HPPBS has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
In agriculture, HPPBS has been studied for its potential use as a plant growth regulator. Studies have shown that HPPBS can stimulate plant growth and improve crop yield, making it a promising candidate for use in agriculture.
In environmental science, HPPBS has been studied for its potential use in the removal of heavy metals from wastewater. Studies have shown that HPPBS can effectively remove heavy metals such as lead and cadmium from wastewater, making it a potential candidate for use in wastewater treatment.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)15(8-5-9-16)19(17,18)14-7-6-12(3)10-13(14)4/h6-7,10-11,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPVMNCHACNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCCO)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)